2,4,6-trimethyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4,6-TRIMETHYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIMETHYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions can vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4,6-TRIMETHYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and functional groups.
Materials Science: It can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Biological Research: The compound may be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and pyridazine-containing molecules. Examples include:
- 2,4,6-Trimethylbenzonitrile
- 2,4,6-Trimethylbenzonitrile N-oxide
Uniqueness
What sets 2,4,6-TRIMETHYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE apart is its combination of multiple functional groups, which provides a unique reactivity profile and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C25H30N4O2S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H30N4O2S/c1-17-11-13-29(14-12-17)24-10-9-23(26-27-24)21-5-7-22(8-6-21)28-32(30,31)25-19(3)15-18(2)16-20(25)4/h5-10,15-17,28H,11-14H2,1-4H3 |
InChI Key |
MERDLPKYSOXSBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
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